molecular formula C7H4Cl2N2S B1336750 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine CAS No. 35265-83-9

2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine

Cat. No. B1336750
CAS RN: 35265-83-9
M. Wt: 219.09 g/mol
InChI Key: WUXYWALKGQDXFI-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C7H4Cl2N2S . It is a member of the thienopyrimidine family. It is a solid substance and is used for research and development .


Synthesis Analysis

The synthesis of 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine involves the use of organolithium reagents . The reaction of 2-amino-4-fluoro benzoic acid and urea at 180℃ for 4 hours results in the formation of an intermediate .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine is characterized by the presence of a thieno[3,2-d]pyrimidine core . The compound has a molecular weight of 219.09 .


Chemical Reactions Analysis

2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions . It can undergo nucleophilic aromatic substitution and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine is a solid substance . It has a molecular weight of 219.09 and a molecular formula of C7H4Cl2N2S .

Scientific Research Applications

Anti-inflammatory Activities

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: Pyrimidines, including 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are used in the synthesis of drugs with these properties .
  • Methods of Application: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . The IC 50 values of the most potent derivatives were noticed to be 2–10 μM .

Safety And Hazards

The safety information for 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine indicates that it is a substance that requires careful handling . It has been assigned the GHS07 pictogram and carries the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2,4-dichloro-7-methylthieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2S/c1-3-2-12-5-4(3)10-7(9)11-6(5)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXYWALKGQDXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428053
Record name 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine

CAS RN

35265-83-9
Record name 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Deng, L Peng, G Zhang, X Lan, C Li, F Chen… - European Journal of …, 2011 - Elsevier
New dipeptidyl peptidase IV inhibitors were designed based on Alogliptin using a scaffold-hopping strategy. All of the compounds constructed on a thienopyrimidine scaffold …
Q Su, S Ioannidis, C Chuaqui, L Almeida… - Journal of medicinal …, 2014 - ACS Publications
Structure based design, synthesis, and biological evaluation of a novel series of 1-methyl-1H-imidazole, as potent Jak2 inhibitors to modulate the Jak/STAT pathway, are described. …
Number of citations: 56 0-pubs-acs-org.brum.beds.ac.uk
Z Wu, Y Bai, J Jin, T Jiang, H Shen, Q Ju, Q Zhu… - European Journal of …, 2021 - Elsevier
PARP inhibitors have achieved great success in cancers with BRCA mutations, but only a small portion of patients carry BRCA mutations, which results in their narrow indication …
J de Lartigue - Drugs of the Future, 2013 - access.portico.org
Phosphatidylinositol 4, 5-bisphosphate 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) are kinases that participate in related signaling networks and are frequently …
Number of citations: 2 access.portico.org

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